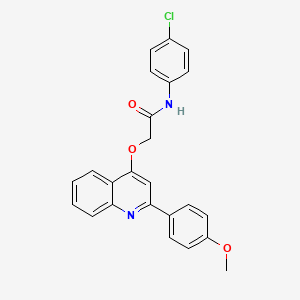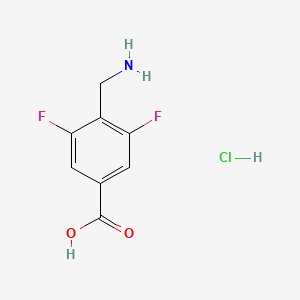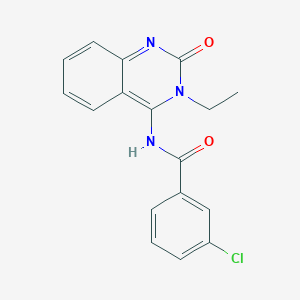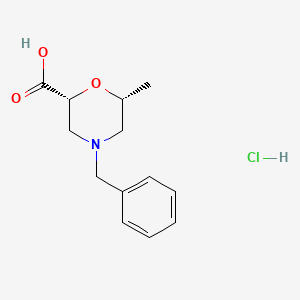
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
Overview
Description
This compound is a chemical substance with the molecular formula C17H27BN2O2 . It is often used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring attached to a phenyl ring, which is further attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact details of the molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 302.22 . Other specific properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
- Application : It participates in the formation of carbon-carbon bonds, allowing the synthesis of complex organic molecules. Researchers use this reaction to create biologically active compounds, pharmaceutical intermediates, and functional materials .
- Application : Hydroboration is a versatile method for adding boron to unsaturated carbon-carbon bonds. Researchers use it to prepare organoboron compounds, which find applications in organic synthesis and materials science .
Suzuki-Miyaura Cross-Coupling Reactions
Hydroboration of Alkynes and Alkenes
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , which suggests that its targets could be a wide range of organic compounds depending on the specific reaction it’s used in.
Mode of Action
It’s known that this compound is used in organic synthesis , which suggests that it likely interacts with its targets through chemical reactions to form new compounds. The specific nature of these interactions would depend on the particular reaction it’s used in.
Biochemical Pathways
Given its use in organic synthesis , it’s likely that it’s involved in a variety of biochemical pathways depending on the specific reaction it’s used in.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. Given its use in organic synthesis , it’s likely that it results in the formation of new compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it’s involved in . Therefore, these factors should be carefully controlled when using this compound in organic synthesis.
Safety and Hazards
This compound should be handled with care, following correct laboratory procedures and taking appropriate personal protective measures such as wearing gloves, lab coats, and safety goggles . It should be stored in a sealed container and kept away from oxygen, sources of ignition, and strong oxidizing agents . If contact occurs with skin or eyes, it should be washed off immediately with plenty of water, and medical assistance should be sought if necessary .
properties
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZNHRTZPNOQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)
![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)



